molecular formula C8H15ClN2O B2898120 (4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride CAS No. 2307780-27-2

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride

Cat. No. B2898120
CAS RN: 2307780-27-2
M. Wt: 190.67
InChI Key: PVOUYEAKLZFBOB-LEUCUCNGSA-N
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Description

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one; hydrochloride, commonly known as Octahydro-1H-naphthridine hydrochloride, is a chemical compound that has shown promise in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Ravi et al. (2018) discusses the novel synthesis of substituted 3-aryl-1,8-naphthyridine derivatives. These compounds were synthesized and evaluated for their antimicrobial activity. This research highlights the potential biomedical applications of naphthyridine derivatives in developing new antimicrobial agents (Ravi et al., 2018).

Environmental Impact

  • Falandysz (1998) provides insights into polychlorinated naphthalenes (PCNs), which include chloronaphthalenes as widespread global environmental pollutants. These compounds, similar in structure to naphthyridines, accumulate in biota and can contribute to toxicity through the aryl hydrocarbon receptor-mediated mechanism (Falandysz, 1998).

Synthesis and Characterization in Chemistry

  • Hair et al. (2000) discuss the synthesis and characterization of 8-(dimethylamino)-1-naphthyl derivatives of aluminum, gallium, and indium. The study focuses on the chemical synthesis and properties of naphthyridine-related compounds, indicating their importance in inorganic chemistry (Hair et al., 2000).

Pharmaceutical Research

  • Schwehm et al. (2014) present the preparation and structural analysis of various naphthyridine derivatives, illustrating their role as key intermediates towards the synthesis of potential new polycyclic medicinal chemical structures (Schwehm et al., 2014).

Crystallography

  • Burrett et al. (2014) study the crystal structure of a related compound, providing insights into the molecular configuration and potential applications in material science (Burrett et al., 2014).

Kinetic Studies

  • Santos et al. (1993) explore the kinetics of rearrangement of Diels–Alder adducts of activated benzoquinones, a process that is significant in the synthesis of naphthyridine derivatives (Santos et al., 1993).

Antitumor Activity

  • Insuasty et al. (2013) investigate the potential antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, highlighting the relevance of naphthyridine derivatives in cancer research (Insuasty et al., 2013).

Electroluminescence and Materials Science

  • Wu et al. (2001) discuss the use of star-shaped molecules based on diphenylthienylamines for electroluminescence applications, indicating the potential use of naphthyridine derivatives in electronic and optical materials (Wu et al., 2001).

properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOUYEAKLZFBOB-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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